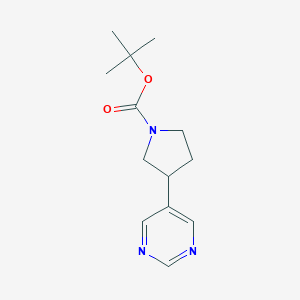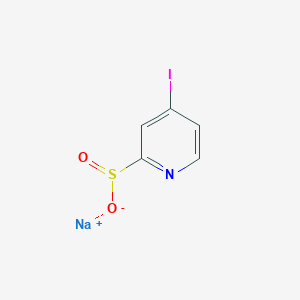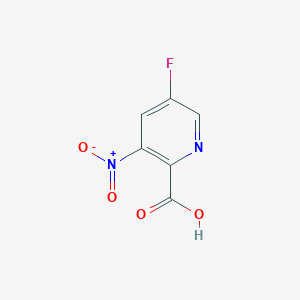
5-Fluoro-3-nitropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-nitropicolinic acid: is an organic compound with the molecular formula C₆H₃FN₂O₄ It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are replaced by a fluorine atom and a nitro group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitropicolinic acid typically involves the nitration of 5-fluoropicolinic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-3-nitropicolinic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., dimethylformamide).
Coupling Reactions: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Major Products Formed:
Reduction: 5-Fluoro-3-aminopicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-3-nitropicolinic acid is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The exact mechanism of action of 5-Fluoro-3-nitropicolinic acid and its derivatives is not well-documented. the presence of the nitro and fluorine groups suggests that the compound may interact with biological targets through electron-withdrawing effects, influencing molecular interactions and pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds:
5-Nitropicolinic acid: Similar structure but lacks the fluorine atom.
3-Nitropicolinic acid: Similar structure but lacks the fluorine atom at position 5. It is used in various chemical syntheses and studies.
5-Fluoropicolinic acid: Similar structure but lacks the nitro group. It is used in organic synthesis and as a precursor for other fluorinated compounds.
Uniqueness: 5-Fluoro-3-nitropicolinic acid is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C6H3FN2O4 |
|---|---|
Poids moléculaire |
186.10 g/mol |
Nom IUPAC |
5-fluoro-3-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) |
Clé InChI |
NNXHXFLXYPJKLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




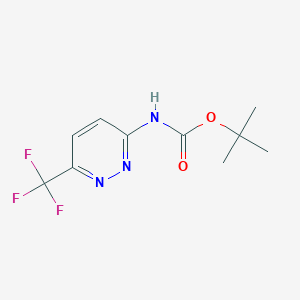
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
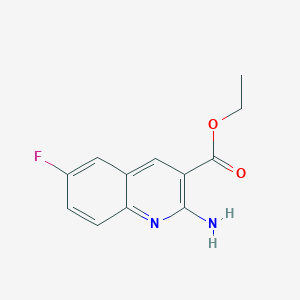

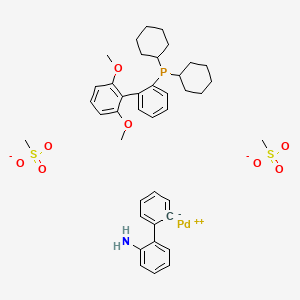
![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
